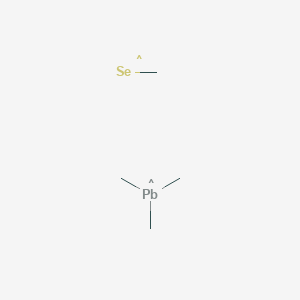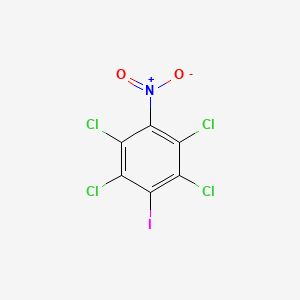
1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene is an organic compound with the molecular formula C6Cl4INO2 It is a derivative of benzene, characterized by the presence of four chlorine atoms, one iodine atom, and one nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,2,4,5-tetrachlorobenzene followed by iodination. The nitration is typically carried out using concentrated sulfuric acid and nitric acid at elevated temperatures. The iodination step can be achieved using iodine and a suitable oxidizing agent such as sodium metaperiodate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the iodine atom, forming iodate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).
Major Products
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1,2,4,5-tetrachloro-3-iodo-6-aminobenzene.
Oxidation: Formation of iodate derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene involves its interaction with cellular components, leading to various biochemical effects. One proposed mechanism is lipid peroxidation, where the compound induces oxidative stress, disrupting the structure and function of cellular membranes . This can result in cell death or inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: A related compound with similar structural features but lacking the iodine atom.
1,2,3,4-Tetrachloro-5-nitrobenzene: An isomer with different positions of chlorine and nitro groups on the benzene ring.
Uniqueness
1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene is unique due to the presence of both iodine and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
56892-58-1 |
|---|---|
Molekularformel |
C6Cl4INO2 |
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
1,2,4,5-tetrachloro-3-iodo-6-nitrobenzene |
InChI |
InChI=1S/C6Cl4INO2/c7-1-3(9)6(12(13)14)4(10)2(8)5(1)11 |
InChI-Schlüssel |
DQJZMCUJIWLMQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)I)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


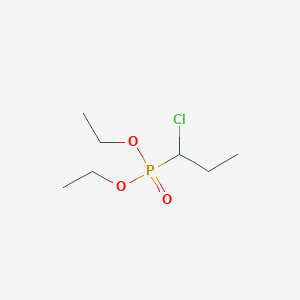
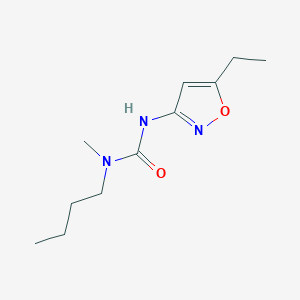

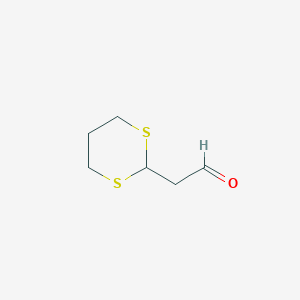
![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)
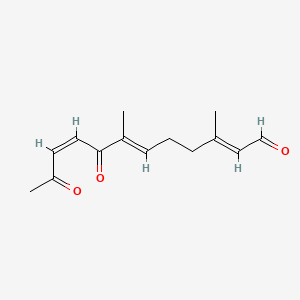


![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
